molecular formula C19H17F2N3O2 B12615442 1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione CAS No. 920284-69-1

1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione

Cat. No.: B12615442
CAS No.: 920284-69-1
M. Wt: 357.4 g/mol
InChI Key: SJQGWCUNVQCREL-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is unique due to its specific combination of the indole core, piperazine moiety, and difluorophenyl group

Properties

CAS No.

920284-69-1

Molecular Formula

C19H17F2N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione

InChI

InChI=1S/C19H17F2N3O2/c20-13-4-5-14(21)12(10-13)11-24-16-3-1-2-15(17(16)18(25)19(24)26)23-8-6-22-7-9-23/h1-5,10,22H,6-9,11H2

InChI Key

SJQGWCUNVQCREL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=C(C=CC(=C4)F)F

Origin of Product

United States

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